molecular formula C11H11ClF2O B7973537 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone

Cat. No.: B7973537
M. Wt: 232.65 g/mol
InChI Key: LHZAPTUEBZCQKU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H11ClF2O It is a derivative of ethanone, characterized by the presence of chloro and difluoro substituents on the ethanone backbone, along with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone typically involves the reaction of 2,4,5-trimethylbenzoyl chloride with chlorodifluoromethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{COCl} + \text{ClCF}_2\text{H} \rightarrow \text{C}_8\text{H}_9\text{COCF}_2\text{Cl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro and difluoro groups makes it a versatile intermediate in organic synthesis, allowing for the introduction of these functional groups into target molecules. The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, or in reduction reactions, where the carbonyl group is reduced to an alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-phenylethanone
  • Chlorodifluoromethyl phenyl ketone
  • α-Chloro-α,α-difluoroacetophenone

Uniqueness

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Biological Activity

2-Chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Chemical Name: this compound
  • CAS Number: 1352226-10-8
  • Molecular Formula: C11H11ClF2O
  • Molecular Weight: 232.65 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of chloro and difluoro groups onto an acetophenone derivative. The specific methodologies can vary but often include electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to acetophenone derivatives exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives of acetophenone have been shown to induce apoptosis in various cancer cell lines including K562 cells. These compounds promote mitochondrial dysfunction and reactive oxygen species (ROS) generation leading to cell death .

CompoundCell LineMechanism of ActionIC50 (µM)
TSC-ClK562Mitochondrial permeability transition~10
TSC-FK562Apoptosis induction via ROS generation~10

Antimicrobial Activity

The biological activity of related compounds suggests potential antimicrobial properties. Research on thiosemicarbazones has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new chemical entities. Preliminary studies on the toxicity of related acetophenone derivatives show varying degrees of cytotoxicity across different cell types. For instance, while some derivatives exhibit high selectivity for cancer cells, they may also show reduced toxicity towards normal peripheral blood mononuclear cells .

Case Studies

  • Thiosemicarbazone Derivatives : A study focused on synthesizing and evaluating thiosemicarbazone derivatives derived from acetophenones highlighted their ability to induce apoptosis in K562 cells through mitochondrial pathways. The research underscored the importance of substituent groups in modulating biological activity .
  • Antibacterial Efficacy : Another investigation evaluated the antibacterial properties of thiosemicarbazones against various bacterial strains. Results indicated that certain derivatives had potent antibacterial activity with promising MIC values, suggesting their potential as therapeutic agents against infections .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c1-6-4-8(3)9(5-7(6)2)10(15)11(12,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZAPTUEBZCQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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